Methyl 6-cyano-2-methylpyrimidine-4-carboxylate
Description
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative featuring a cyano group at the 6-position, a methyl group at the 2-position, and a methyl ester at the 4-position. Pyrimidine carboxylates are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatility in nucleophilic substitution and cyclization reactions. The cyano group enhances electrophilicity at the 4-position, making the ester moiety reactive toward nucleophiles, which is advantageous in constructing heterocyclic frameworks .
Properties
CAS No. |
1112178-33-2 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 6-cyano-2-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-5-10-6(4-9)3-7(11-5)8(12)13-2/h3H,1-2H3 |
InChI Key |
RRZQSHMWJHNJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Reduction: 6-amino-2-methylpyrimidine-4-carboxylate.
Oxidation: 2-methylpyrimidine-4,6-dicarboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
Antiviral and Antimicrobial Activity
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate has been investigated for its antiviral properties, serving as an intermediate in the synthesis of compounds targeting viral infections. Research indicates that derivatives of pyrimidine, including this compound, exhibit significant biological activity against various pathogens, making them valuable in pharmaceutical formulations aimed at treating viral diseases.
Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of other bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, it can be transformed into various analogs that may possess improved efficacy or reduced toxicity compared to existing drugs.
Agrochemical Applications
Pesticide Development
this compound is also explored in the field of agrochemicals, particularly in the development of new pesticides. Its ability to interact with biological targets makes it a candidate for creating effective pest control agents. Studies have shown that pyrimidine derivatives can disrupt metabolic pathways in insects, leading to their potential use as insecticides.
Chemical Synthesis
Intermediate in Organic Reactions
In organic chemistry, this compound serves as an important intermediate for synthesizing other complex organic molecules. Its reactivity can be exploited in various chemical reactions, including nucleophilic substitutions and cyclization processes. This versatility makes it a valuable building block in synthetic organic chemistry .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Antiviral Research : A study demonstrated that derivatives of this compound exhibited promising antiviral activity against specific viral strains, showcasing its potential as a lead compound in drug development.
- Pesticide Efficacy : Research evaluating the insecticidal properties of pyrimidine derivatives indicated that this compound could effectively disrupt insect growth and reproduction, supporting its use in agrochemical formulations.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Cyano Group (Target Compound): The strong electron-withdrawing nature of the cyano group increases the electrophilicity of the pyrimidine ring, favoring nucleophilic aromatic substitution (e.g., at the 4-position ester). This property is advantageous in coupling reactions for drug discovery .
- Chloro Group (2-Chloro-6-methylpyrimidine-4-carboxylic acid): Chlorine is moderately electron-withdrawing but less so than cyano. The carboxylic acid group enhances water solubility but reduces membrane permeability compared to esters .
- Methoxy and Methylsulfanyl Groups (Methyl 6-methoxy-2-methylsulfanylpyrimidine-4-carboxylate) : Methoxy is electron-donating, activating the ring toward electrophilic substitution. The methylsulfanyl group introduces steric hindrance and sulfur-based reactivity (e.g., oxidation to sulfoxides) .
Biological Activity
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
This compound has demonstrated various biological activities, including anticancer, antibacterial, and antifungal properties. Its structural characteristics contribute to its interaction with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, showing promising results:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and others.
- IC50 Values : The compound exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, outperforming the positive control, 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .
The mechanism underlying its anticancer activity involves the induction of apoptosis through caspase activation. Specifically, treatment with this compound resulted in increased levels of caspase 9, indicating a potential pathway for triggering programmed cell death in cancer cells .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Efficacy : It showed activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values that indicate effective inhibition of bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 5.64 |
| B. mycoides | 0.0048 |
| C. albicans | 0.039 |
These results suggest that this compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Structural Features : The presence of the cyano group at position 6 and the carboxylate moiety at position 4 are essential for its biological activity.
Table: SAR Analysis
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Methyl | Increased potency |
| 4 | Carboxylate | Essential for activity |
| 6 | Cyano | Critical for binding |
This table summarizes how modifications to the molecule can influence its efficacy against various biological targets .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- In Vivo Studies : Animal models have shown that this compound can significantly reduce tumor size in xenograft models, providing a basis for its potential use in cancer therapy.
- Combination Therapies : Research indicates that when combined with other chemotherapeutic agents, this compound enhances overall therapeutic efficacy while reducing side effects associated with higher doses of standard treatments .
Q & A
Q. What are the common synthetic routes for Methyl 6-cyano-2-methylpyrimidine-4-carboxylate, and how can reaction conditions be optimized?
The synthesis of pyrimidine derivatives like this compound often involves condensation and cyclization reactions. For example, analogous compounds are synthesized via the Biginelli reaction, where aldehydes, β-keto esters, and thioureas are condensed in a one-pot process under acidic conditions . Chlorination using phosphoryl chloride (POCl₃) is a critical step for introducing cyano or chloro substituents, as seen in related pyrimidine syntheses . Optimization includes varying solvents (e.g., DMF, ethanol), catalysts (e.g., triethylamine), and reaction temperatures to improve yields. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents are recommended for reproducibility .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Spectroscopy : Use H/C NMR to confirm substituent positions and purity. Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C≡N stretching at ~2200 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Phase annealing in SHELX-90 improves resolution for larger structures .
Advanced Research Questions
Q. How can phase problems in X-ray crystallography of this compound be resolved?
Phase ambiguity in SCXRD, common for flexible pyrimidine derivatives, is addressed using direct methods in SHELXS and phase annealing in SHELX-90. The latter employs simulated annealing algorithms to refine phases, particularly for high-resolution (<1.0 Å) or twinned data. Negative quartet relations and iterative parameter adjustments (e.g., occupancy, thermal displacement) enhance model accuracy . For challenging cases, complementary techniques like synchrotron radiation or cryocrystallography may be required.
Q. How should discrepancies between NMR and mass spectrometry data be analyzed?
Contradictions between NMR (e.g., unexpected peaks) and MS (e.g., [M+H]⁺ mismatch) often arise from impurities or tautomeric forms. Methodological solutions include:
Q. What strategies mitigate toxic byproducts during the synthesis of this compound?
Chlorinated and cyano-containing intermediates require stringent safety protocols:
- Waste segregation : Separate halogenated byproducts (e.g., chlorinated solvents) for professional disposal .
- In situ quenching : Neutralize excess POCl₃ with ice-cold sodium bicarbonate before extraction .
- Protective measures : Use fume hoods, respirators, and closed-system reactors to minimize exposure .
Q. Can computational modeling predict reactivity or intermolecular interactions of this compound?
Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. For example:
- Nucleophilic attack : Calculate Fukui indices to identify reactive sites on the pyrimidine ring .
- Non-covalent interactions : Hirshfeld surface analysis predicts packing motifs in crystals, guiding co-crystallization experiments . Software like Gaussian or ORCA, combined with crystallographic data from SHELXL, validates computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
